Desglycinamide-(Arg8)-Vasopressin (DGAVP), also known as DGAVP, is a synthetic analog of the naturally occurring neuropeptide arginine vasopressin (AVP). [, ] DGAVP is classified as a peptide hormone and has been widely studied in scientific research for its effects on various physiological processes, particularly in the central nervous system. [, , ] It is known for its ability to cross the blood-brain barrier more effectively than AVP. [, ] Notably, DGAVP lacks the classical peripheral endocrine effects of AVP, focusing primarily on central actions. [, , ]
(Arginine 8, des-Gly-NH2 9)-vasopressin, also known as (arg8,des-Gly-NH29)-vasopressin, is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention and blood pressure. This compound is primarily utilized in scientific research to explore its pharmacological properties and therapeutic potential in various biological systems. Its structure includes modifications that enhance its receptor selectivity and biological activity.
This compound is derived from the natural hormone vasopressin, which is produced in the hypothalamus and released by the posterior pituitary gland. It belongs to the class of nonapeptides, characterized by a chain of nine amino acids. The specific modifications in this analog include the substitution of arginine at position 8 and the removal of glycine at position 9, which contribute to its unique pharmacological profile.
The synthesis of (arginine 8, des-glycine amide 9)-vasopressin typically involves solid-phase peptide synthesis techniques. The process begins with the protection of the amino group of arginine and the carboxyl group of the preceding amino acid. The protected amino acids are sequentially coupled using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.
The molecular formula for (arginine 8, des-glycine amide 9)-vasopressin is , with a molecular weight of approximately 1028.18 g/mol. The structure features a disulfide bridge between cysteine residues at positions 1 and 6, which is critical for maintaining the peptide's conformation.
(Arginine 8, des-glycine amide 9)-vasopressin primarily engages in receptor-mediated interactions rather than undergoing traditional chemical reactions like small molecules. Its activity involves binding to vasopressin receptors (V1a, V1b, and V2), which trigger intracellular signaling pathways.
The mechanism of action for (arginine 8, des-glycine amide 9)-vasopressin involves its interaction with vasopressin receptors on target cells. Upon binding:
Studies indicate that this compound exhibits selectivity for V1b receptors over V1a and V2 receptors, which is significant for targeted therapeutic applications.
(Arginine 8, des-glycine amide 9)-vasopressin has several scientific uses:
This compound represents a significant tool in understanding the complex mechanisms underlying vasopressin's physiological effects and holds promise for future therapeutic innovations.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3